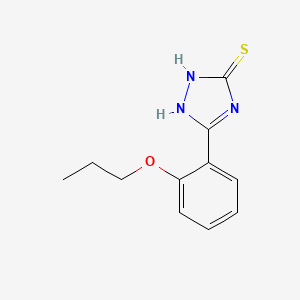![molecular formula C13H15N5O2 B4708843 1-methyl-4-({[(4-methylphenyl)amino]carbonyl}amino)-1H-pyrazole-5-carboxamide](/img/structure/B4708843.png)
1-methyl-4-({[(4-methylphenyl)amino]carbonyl}amino)-1H-pyrazole-5-carboxamide
Overview
Description
1-methyl-4-({[(4-methylphenyl)amino]carbonyl}amino)-1H-pyrazole-5-carboxamide, also known as MPAC, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. MPAC is a pyrazole-based compound that has shown promising results in preclinical studies for its anti-inflammatory and anti-cancer effects.
Mechanism of Action
The mechanism of action of 1-methyl-4-({[(4-methylphenyl)amino]carbonyl}amino)-1H-pyrazole-5-carboxamide is not fully understood. However, it has been suggested that this compound exerts its anti-inflammatory effects by inhibiting the activation of NF-κB and MAPK signaling pathways. This compound also inhibits the PI3K/AKT/mTOR pathway, which is involved in cell survival and proliferation, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and anti-cancer effects in preclinical models. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages. This compound has also been shown to induce apoptosis in cancer cells through the inhibition of the PI3K/AKT/mTOR pathway.
Advantages and Limitations for Lab Experiments
One advantage of 1-methyl-4-({[(4-methylphenyl)amino]carbonyl}amino)-1H-pyrazole-5-carboxamide is its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. However, one limitation is its low solubility in water, which may limit its bioavailability in vivo. Further studies are needed to optimize the formulation and delivery of this compound for in vivo applications.
Future Directions
There are several future directions for the study of 1-methyl-4-({[(4-methylphenyl)amino]carbonyl}amino)-1H-pyrazole-5-carboxamide. One direction is to further investigate its anti-inflammatory and anti-cancer effects in vivo using animal models. Another direction is to optimize the formulation and delivery of this compound for in vivo applications. Additionally, the potential side effects of this compound should be investigated in preclinical studies to ensure its safety for human use. Finally, the development of this compound derivatives with improved pharmacological properties should be explored.
Scientific Research Applications
1-methyl-4-({[(4-methylphenyl)amino]carbonyl}amino)-1H-pyrazole-5-carboxamide has been studied extensively in preclinical models for its anti-inflammatory and anti-cancer effects. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This compound has also been shown to induce apoptosis in cancer cells through the inhibition of the PI3K/AKT/mTOR pathway.
properties
IUPAC Name |
2-methyl-4-[(4-methylphenyl)carbamoylamino]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c1-8-3-5-9(6-4-8)16-13(20)17-10-7-15-18(2)11(10)12(14)19/h3-7H,1-2H3,(H2,14,19)(H2,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVLDWPWXOJDFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=C(N(N=C2)C)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-phenyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B4708762.png)

![N-cyclopropyl-2-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4708779.png)
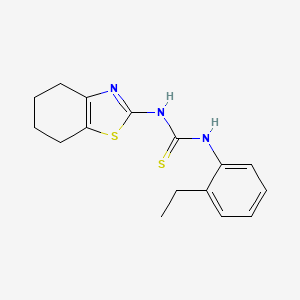

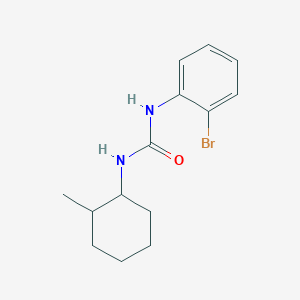
![9-ethyl-3-{[4-(2-methylbenzyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B4708809.png)
![6-(3,4-dichlorophenyl)-1-ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4708814.png)
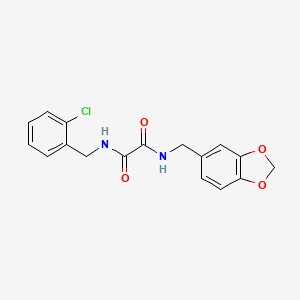
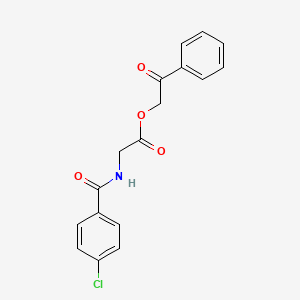
![2-mercapto-5-[4-methoxy-3-(phenoxymethyl)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B4708837.png)
![3-{5-[(3-chlorophenoxy)methyl]-2-furyl}-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B4708850.png)
![ethyl 2-({3-[(2-bromophenoxy)methyl]-4-methoxybenzoyl}amino)-5-(1-phenylethyl)-3-thiophenecarboxylate](/img/structure/B4708857.png)
